molecular formula C19H22F2N2O3S B2650013 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine CAS No. 2379976-43-7

4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine

Cat. No.: B2650013
CAS No.: 2379976-43-7
M. Wt: 396.45
InChI Key: WZPKHOLSSJRONG-UHFFFAOYSA-N
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Description

4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity, while the piperidine and pyridine rings contribute to the overall stability and specificity of the interaction. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(3,5-Dichlorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine
  • 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-ethylpyridine
  • 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine

Uniqueness

4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine stands out due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-[[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3S/c1-14-8-19(2-5-22-14)26-12-15-3-6-23(7-4-15)27(24,25)13-16-9-17(20)11-18(21)10-16/h2,5,8-11,15H,3-4,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKHOLSSJRONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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